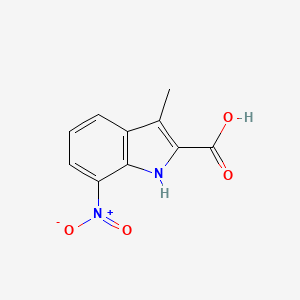

3-Methyl-7-nitro-1H-indole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

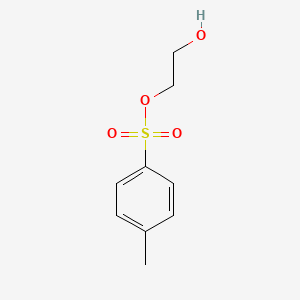

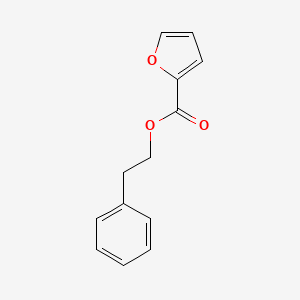

“3-Methyl-7-nitro-1H-indole-2-carboxylic acid” is a compound with the molecular formula C10H8N2O4 and a molecular weight of 220.18 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “3-Methyl-7-nitro-1H-indole-2-carboxylic acid” is represented by the formula C10H8N2O4 . More detailed structural information or 3D models were not found in the available resources.Physical And Chemical Properties Analysis

“3-Methyl-7-nitro-1H-indole-2-carboxylic acid” is a compound with a molecular weight of 220.18 . More specific physical and chemical properties such as solubility, melting point, etc., were not found in the available resources.科学的研究の応用

Synthesis of Bioactive Compounds

Indole derivatives are well-known for their presence in bioactive compounds, particularly those with pharmaceutical applications. The nitro group in “3-Methyl-7-nitro-1H-indole-2-carboxylic acid” could potentially be involved in the synthesis of compounds with antibacterial or anticancer properties, as nitro groups are often used in medicinal chemistry for these purposes .

Organic Synthesis Building Block

The carboxylic acid functionality of this compound suggests its use as a building block in organic synthesis. It could be used to create various esters or amides, which are common intermediates in the synthesis of more complex molecules .

Multicomponent Reactions

Indoles are frequently used in multicomponent reactions due to their versatile reactivity. “3-Methyl-7-nitro-1H-indole-2-carboxylic acid” could participate in such reactions to create diverse heterocyclic structures with potential biological activity .

Plant Growth Research

Indole derivatives, such as indole-3-acetic acid, play a role as plant hormones. While “3-Methyl-7-nitro-1H-indole-2-carboxylic acid” is not a plant hormone itself, it could be used in research to study the synthesis or metabolism of these hormones within plants .

Cycloaddition Reactions

The indole ring system is a common participant in cycloaddition reactions, which are valuable for constructing complex natural products and bioactive compounds. The specific substitution pattern of “3-Methyl-7-nitro-1H-indole-2-carboxylic acid” might offer unique reactivity or selectivity in such reactions .

将来の方向性

特性

IUPAC Name |

3-methyl-7-nitro-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-5-6-3-2-4-7(12(15)16)9(6)11-8(5)10(13)14/h2-4,11H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTOUTBAWYYGQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=CC=C2[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-7-nitro-1H-indole-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。